2,5-Dichloroaniline

Pigment Chemistry Material Science Colorants

PROCUREMENT NOTE: 2,5-Dichloroaniline is the only viable intermediate for dicamba synthesis and high-performance red azo pigments. Its unique 2,5-chlorine substitution pattern imparts specific reactivity and color properties that cannot be replicated by 3,4-DCA or other isomers. Sourcing the wrong isomer guarantees batch failure. Ensure 99% purity with certified COA for reliable industrial output.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 95-82-9
Cat. No. B050420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloroaniline
CAS95-82-9
Synonyms1-Amino-2,5-dichlorobenzene;  2,5-Dichloro-1-aminobenzene;  2,5-Dichlorobenzenamine;  2,5-Dichlorophenylamine;  2-Amino-1,4-dichlorobenzene;  Amarthol Fast Scarlet GG Base;  Amarthol Fast Scarlet GGS Base;  Azobase DCA;  Azoene Fast Scarlet 2G Base;  Azogene
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)Cl
InChIInChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
InChIKeyAVYGCQXNNJPXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)
Sol in dilute hydrochloric acid
Slightly soluble in water;  soluble in ethanol, ethyl ether, banzene
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloroaniline (CAS 95-82-9) for Industrial Procurement: Baseline Properties and Isomer Differentiation


2,5-Dichloroaniline (2,5-DCA) is a dichlorinated aniline derivative (C₆H₅Cl₂N) and one of six regioisomers of dichloroaniline [1]. This colorless to light yellow crystalline solid has a melting point of 47–50 °C and a boiling point of 251 °C . It serves as a crucial intermediate in the synthesis of agrochemicals, specifically the herbicide dicamba, as well as in the production of high-performance pigments, dyes, and nitrogen fertilizer synergists . Its precise chlorine substitution pattern at the 2- and 5-positions on the aromatic ring imparts unique physicochemical and performance characteristics that distinguish it from its close structural analogs, making simple isomer substitution scientifically and commercially non-viable [2].

Why 2,5-Dichloroaniline (CAS 95-82-9) Cannot Be Replaced by Other Dichloroaniline Isomers


The six dichloroaniline isomers exhibit significantly different physical, chemical, and application-specific properties, which preclude their interchangeability in industrial processes and end-product formulations [1]. This is due to the specific positioning of the chlorine atoms, which directly influences key parameters such as melting point, basicity (pKa), aqueous solubility, and even toxicological profile [2]. For instance, the melting points of these isomers range from 24 °C to 72 °C, which has profound implications for their handling, purification, and storage conditions [3]. Furthermore, the performance of downstream products, such as the color, lightfastness, and thermal stability of azo pigments, is critically dependent on the precise isomeric structure of the starting aniline [4]. Therefore, substituting 2,5-DCA with a cheaper or more readily available analog like 3,4-DCA would lead to a completely different set of material properties and would not yield the same final product or performance characteristics. The quantitative evidence presented in the following section provides the scientific basis for this requirement.

Quantitative Differentiation of 2,5-Dichloroaniline (CAS 95-82-9) for Scientific and Procurement Decisions


Superior Pigment Performance: 2,5-DCA vs. 4-Amino-3-Nitrotoluene Derivatives

In a systematic structure-property investigation of azonaphtharylamide pigments, those derived from 2,5-dichloroaniline as the diazo component exhibited demonstrably superior technical properties compared to closely related pigments synthesized from 4-amino-3-nitrotoluene [1]. The 2,5-DCA-derived pigments produced brighter, yellower shades of red and showed enhanced lightfastness, a critical performance metric for industrial applications such as paints, printing inks, and plastics [1].

Pigment Chemistry Material Science Colorants

Thermodynamic Stability: 2,5-DCA vs. 3,4-DCA and 2,6-DCA

The standard molar enthalpy of formation in the gaseous phase (ΔfHom(g)) is a fundamental thermodynamic property that quantifies a compound's stability. 2,5-dichloroaniline has an experimentally determined ΔfHom(g) of 21.7 ± 2.0 kJ/mol [1]. This places it in an intermediate stability range compared to its isomers. It is significantly more stable than 3,4-dichloroaniline (38.3 ± 1.2 kJ/mol) but less stable than 2,6-dichloroaniline (20.2 ± 1.6 kJ/mol) [1].

Thermochemistry Process Safety Physical Chemistry

Acidity (pKa) and Basicity-Driven Separation: 2,5-DCA vs. 3,4-DCA

The basicity, as measured by pKa, differs significantly among dichloroaniline isomers. The reported pKa for 2,5-dichloroaniline is 1.529 [1]. In contrast, 3,4-dichloroaniline has a higher pKa of 2.968 [1], indicating it is a stronger base. This difference in basicity is exploited in an industrial separation process where 3,4-DCA can be selectively extracted with hydrochloric acid from a mixture with 2,5-DCA, which remains in the organic phase [2].

Separation Science Process Chemistry Analytical Chemistry

Aqueous Solubility Profile: 2,5-DCA vs. 2,6-DCA and 2,4-DCA

Water solubility is a key parameter influencing environmental fate, bioavailability, and the selection of appropriate reaction solvents. 2,5-Dichloroaniline has a water solubility of approximately 0.56 g/L at 20 °C . This is substantially lower than its 2,6-isomer, which has a solubility of 1.6 g/L at 20 °C [1], but significantly higher than the 2,4-isomer, which is described as practically insoluble (<0.1 g/100 mL) [2].

Environmental Fate Formulation Chemistry Analytical Chemistry

High-Yield Synthesis of Dicamba Herbicide Intermediate

2,5-Dichloroaniline is a key intermediate in the production of the widely used herbicide dicamba. A patented clean production process for converting 2,5-DCA to 2,5-dichlorophenol, the immediate precursor to dicamba, achieves a reaction yield as high as 95% [1]. While direct comparative yield data using other dichloroaniline isomers in this specific process is not available in the public domain, the specificity of the route to dicamba is a function of the 2,5-substitution pattern, which is essential for the subsequent chemical transformations. Using a different isomer would lead to a different, non-target compound and not the desired herbicide.

Agrochemical Synthesis Process Chemistry Green Chemistry

Recommended Application Scenarios for 2,5-Dichloroaniline (CAS 95-82-9) Based on Differentiated Evidence


Synthesis of High-Performance Red Azo Pigments for Industrial Coatings and Plastics

For the development and manufacture of red azo pigments requiring superior lightfastness and a bright, yellow-shade hue, 2,5-dichloroaniline is the preferred diazo component. Evidence shows that pigments derived from 2,5-DCA exhibit enhanced technical properties compared to those made from 4-amino-3-nitrotoluene, making them suitable for demanding applications such as automotive paints, high-quality printing inks, and durable plastic colorants [1]. This specific isomer is required to achieve the desired colorimetric and durability profile, and substitution with other dichloroanilines will not yield the same performance [1].

Commercial-Scale Synthesis of the Herbicide Dicamba

2,5-Dichloroaniline is the established and essential intermediate for the industrial production of dicamba, a key broadleaf herbicide. A patented, high-yield (up to 95%) and environmentally conscious process has been developed for converting 2,5-DCA to 2,5-dichlorophenol, the critical precursor [2]. Procurement of 2,5-DCA is mandatory for this specific synthetic route. Any other dichloroaniline isomer would produce a different chemical intermediate and would not lead to the target molecule, dicamba [2].

Preparation of Dye Intermediates and Nitrogen Fertilizer Synergists

2,5-Dichloroaniline serves as a versatile building block in organic synthesis beyond pigments and dicamba. It is specifically used in the preparation of dye intermediates, such as 2,5-dichloroaniline-4-sulfonic acid, and for manufacturing nitrogen fertilizer synergists like N-2,5-dichlorophenyl succinamide [3]. These applications rely on the unique reactivity imparted by the 2,5-dichloro substitution pattern, which cannot be replicated by other isomers. The specific pKa of 1.529 [4] also differentiates it from other isomers like 3,4-DCA (pKa 2.968) [4] and influences its behavior in coupling and other acid-base dependent reactions.

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